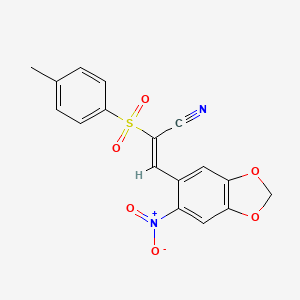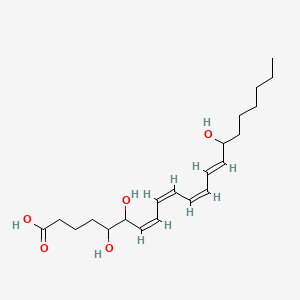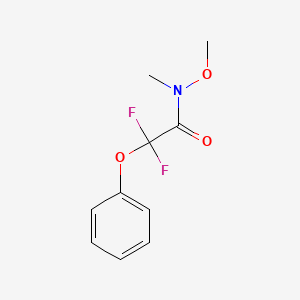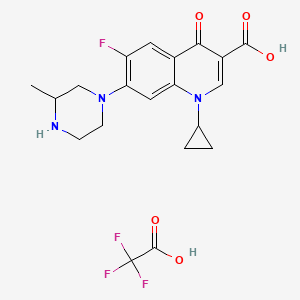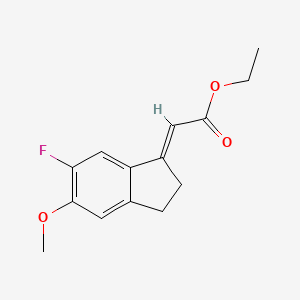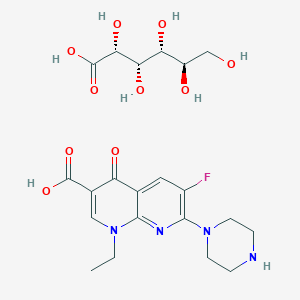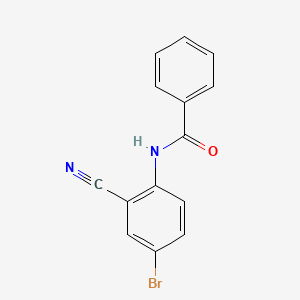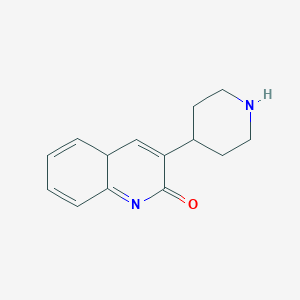
3-piperidin-4-yl-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-piperidin-4-yl-4aH-quinolin-2-one is an organic compound belonging to the quinolinone familyThis compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-piperidin-4-yl-4aH-quinolin-2-one involves the hydrogenation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one. The reaction is carried out in methanol with 10% palladium on carbon as a catalyst under hydrogen atmosphere at 50°C for 5.5 hours . Another method involves treating 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon for hydrogenation, hydrochloric acid for hydrolysis, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like methanol or dioxane .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, hydrogenated forms of the compound, and substituted quinolin-2-ones .
Scientific Research Applications
3-piperidin-4-yl-4aH-quinolin-2-one has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to certain receptors involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.
Pyridine: Another nitrogen-containing heterocycle widely used in the chemical industry.
Quinoline: A structural analog with similar biological activities and applications.
Uniqueness
3-piperidin-4-yl-4aH-quinolin-2-one is unique due to its specific combination of the piperidine and quinolinone moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-piperidin-4-yl-4aH-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-11,15H,5-8H2 |
InChI Key |
SUAGNJNILTVKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


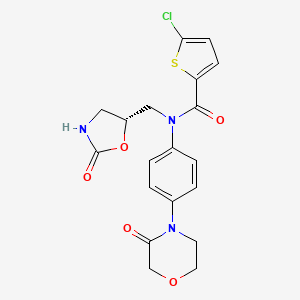
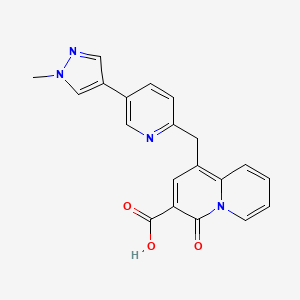
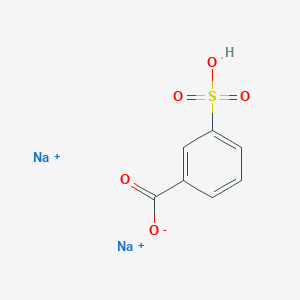
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
